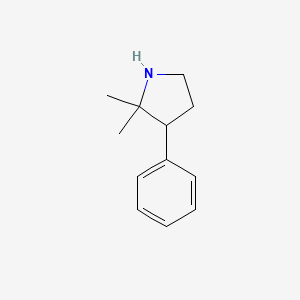

2,2-Dimethyl-3-phenylpyrrolidine

カタログ番号 B2479404

CAS番号:

1248677-31-7

分子量: 175.275

InChIキー: MHHHPJJEUYLYOO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-3-phenylpyrrolidine is a chemical compound with the CAS Number: 1248677-31-7 . It has a molecular weight of 175.27 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2,2-Dimethyl-3-phenylpyrrolidine, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The IUPAC name for 2,2-Dimethyl-3-phenylpyrrolidine is the same as its common name . The InChI code for this compound is 1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis

2,2-Dimethyl-3-phenylpyrrolidine is a liquid at room temperature . It has a molecular weight of 175.27 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Enantiodivergent Synthesis

- 2,2-Dimethyl-3-phenylpyrrolidine is used in enantiodivergent synthesis, as seen in the preparation of amino analogs of pantolactone, which are derivatives of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one (Camps et al., 2007).

Synthesis of Protected Nitrocyclohexitols

- It plays a role in the synthesis of highly oxygenated nitrocyclohexanes, which are key intermediates in the total synthesis of antitumoral natural products like pancratistatin (Cagide-Fagín et al., 2012).

Photooxidizing Heteroleptic Cr(III) Tris-dipyridyl Complexes

- 2,2-Dimethyl-3-phenylpyrrolidine is involved in the preparation and characterization of Cr(III) coordination complexes, which have applications in photooxidation processes (McDaniel et al., 2010).

Arylation of N-phenylpyrrolidine

- It's used in the development of new transformations for the direct and selective arylation of sp3 C-H bonds, a process significant in organic synthesis (Sezen & Sames, 2005).

Thermolysis in the Presence of Dipolarophiles

- The compound is involved in thermolysis reactions leading to the formation of derivatives of 1-phthalimidopyrrolidine, demonstrating its role in creating complex organic structures (Kuznetsov et al., 2009).

Influence on Kinetics and Mechanism of Ring Transformation

- Studies on substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts indicate its influence on the kinetics and mechanism of transformation reactions in organic chemistry (Hanusek et al., 2004).

Synthesis of Modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate Terpolymer

- This compound plays a role in the synthesis of terpolymers, which has implications in material science (Solovskii, 2006).

Photogeneration of Hydrogen from Water

- 2,2-Dimethyl-3-phenylpyrrolidine contributes to the study of hydrogen production from water, a crucial aspect of sustainable energy research (Du et al., 2008).

Safety And Hazards

特性

IUPAC Name |

2,2-dimethyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHHPJJEUYLYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-phenylpyrrolidine | |

Citations

For This Compound

1

Citations

AA Peera, IA Tomlinson - Tetrahedron Letters, 2012 - Elsevier

A series of novel multifunctional amino alcohols were prepared by tandem Michael–Henry

reaction by reacting nitroalkanes such as 2-nitropropane with readily available α,β-…

Number of citations: 2

0-www-sciencedirect-com.brum.beds.ac.uk

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)

![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)

![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)